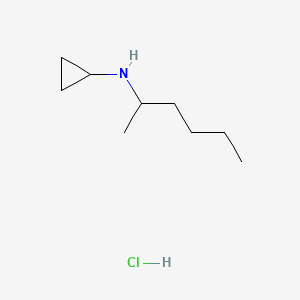
n-(Hexan-2-yl)cyclopropanamine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(Hexan-2-yl)cyclopropanamine Hydrochloride: is a chemical compound with the molecular formula C9H19N·HCl and a molecular weight of 177.7 g/mol . It is a useful research chemical and is often used as a building block in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-(Hexan-2-yl)cyclopropanamine Hydrochloride typically involves the reaction of cyclopropanamine with hexan-2-yl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: n-(Hexan-2-yl)cyclopropanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: n-(Hexan-2-yl)cyclopropanamine Hydrochloride is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules and in the development of new chemical reactions.
Biology: The compound is used in biological research to study the effects of cyclopropanamine derivatives on biological systems. It is also used in the development of new pharmaceuticals.
Medicine: In medicinal chemistry, this compound is used in the synthesis of potential drug candidates. It is studied for its potential therapeutic effects and its ability to interact with biological targets.
Industry: The compound is used in the production of specialty chemicals and in the development of new materials. It is also used in the manufacture of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of n-(Hexan-2-yl)cyclopropanamine Hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Cyclopropanamine: A simpler analog without the hexan-2-yl group.
Hexylamine: A linear analog without the cyclopropane ring.
Cyclopropylamine: Another analog with a different substitution pattern on the cyclopropane ring.
Uniqueness: n-(Hexan-2-yl)cyclopropanamine Hydrochloride is unique due to its specific structure, which combines the cyclopropane ring with a hexan-2-yl group. This unique structure imparts specific chemical and biological properties that are not found in its analogs.
Propiedades
Fórmula molecular |
C9H20ClN |
|---|---|
Peso molecular |
177.71 g/mol |
Nombre IUPAC |
N-hexan-2-ylcyclopropanamine;hydrochloride |
InChI |
InChI=1S/C9H19N.ClH/c1-3-4-5-8(2)10-9-6-7-9;/h8-10H,3-7H2,1-2H3;1H |
Clave InChI |
ULJRBXMDZMYCBW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)NC1CC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


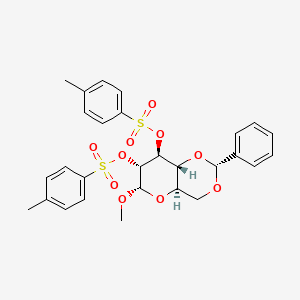
![[(8R,9S,10R,13R,14S,17R)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13844898.png)
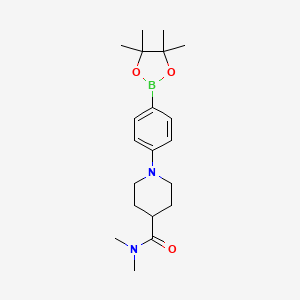
![[(2R,5R)-5-[2-(dimethylamino)-6-oxo-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13844921.png)

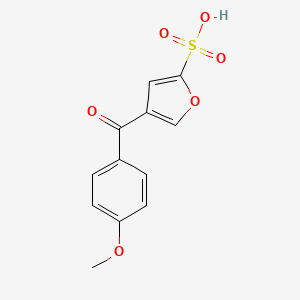
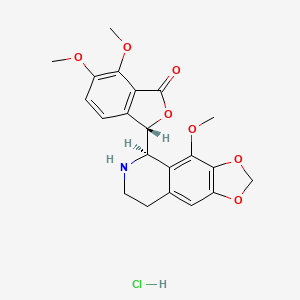
![[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-methoxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B13844957.png)

![5-[3-(Dimethylamino)propylidene]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol Oxalate; Amitriptyline EP Impurity F](/img/structure/B13844964.png)
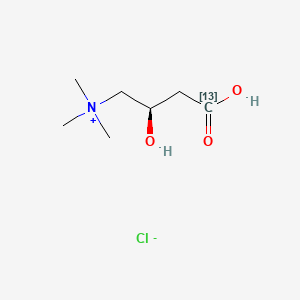
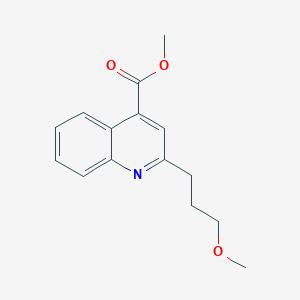

![Methyl(3beta,5beta,7alpha,12alpha)-7,12-Dihydroxy-3-[(1-oxoeicosyl)amino]-cholan-24-oicAcidEster](/img/structure/B13844978.png)
